molecular formula C8H11ClN4O B13059743 4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxamide

4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B13059743
M. Wt: 214.65 g/mol
InChI Key: HMNHZWVDBXDUEG-GORDUTHDSA-N
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Description

4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with an amino group, a chloro-methylprop-2-enyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro-methylprop-2-enyl group: This step involves the alkylation of the pyrazole ring with a chloro-methylprop-2-enyl halide in the presence of a base such as potassium carbonate.

    Carboxamide formation: The final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: As a potential bioactive compound for studying enzyme inhibition, receptor binding, and other biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxamide would depend on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the nature of the interactions between the compound and its target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxamide: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-methylprop-2-enyl group and the carboxamide functionality makes it a versatile compound for various applications, distinguishing it from other pyrazole derivatives.

Properties

Molecular Formula

C8H11ClN4O

Molecular Weight

214.65 g/mol

IUPAC Name

4-amino-1-[(E)-3-chloro-2-methylprop-2-enyl]pyrazole-3-carboxamide

InChI

InChI=1S/C8H11ClN4O/c1-5(2-9)3-13-4-6(10)7(12-13)8(11)14/h2,4H,3,10H2,1H3,(H2,11,14)/b5-2+

InChI Key

HMNHZWVDBXDUEG-GORDUTHDSA-N

Isomeric SMILES

C/C(=C\Cl)/CN1C=C(C(=N1)C(=O)N)N

Canonical SMILES

CC(=CCl)CN1C=C(C(=N1)C(=O)N)N

Origin of Product

United States

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